
1-Cyclopropylpiperazine dihydrochloride
Overview
Description
1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is known for its applications in the pharmaceutical industry, particularly as a selective serotonin reuptake inhibitor (SSRI) . It appears as a white crystalline powder and is used in various research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropylpiperazine dihydrochloride involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
Acylation Reactions
Piperazine derivatives undergo acylation at the amine groups. For 1-Cyclopropylpiperazine dihydrochloride, the reaction typically involves:
-
Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.
-
Conditions : Neutralization of the hydrochloride salt (e.g., using NaOH) to free the amine, followed by reaction in anhydrous solvents like dichloromethane or THF at 0–25°C.
-
Products : N-acylated derivatives, such as 1-cyclopropyl-4-acetylpiperazine.
The cyclopropyl group may sterically hinder reactions at the adjacent nitrogen, potentially reducing reaction rates compared to unsubstituted piperazine .
Alkylation Reactions
Alkylation introduces alkyl groups to the piperazine ring:
-
Reagents : Alkyl halides (e.g., methyl iodide) or epoxides.
-
Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine.
-
Products : Mono- or dialkylated piperazines, depending on stoichiometry.
Example: Reaction with methyl iodide yields 1-cyclopropyl-4-methylpiperazine. The strained cyclopropane ring may direct alkylation to the less hindered nitrogen .
N-Oxidation
N-oxidation converts secondary amines to N-oxides:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Acidic or neutral aqueous/organic biphasic systems at 0–40°C.
-
Products : 1-Cyclopropylpiperazine-N-oxide.
Piperazine N-oxides are intermediates in drug metabolism and coordination chemistry. The dihydrochloride form may require pH adjustment to facilitate oxidation .
Coordination Chemistry
Piperazines act as ligands for metal ions. For this compound:
-
Metal Ions : Transition metals (e.g., Cd²⁺, Cu²⁺).
-
Conditions : Reaction in methanol/water mixtures at room temperature.
-
Products : Metal complexes with potential applications in catalysis or materials science.
The cyclopropyl group may influence complex geometry due to steric constraints, as seen in related Schiff-base complexes .
Salt Formation and Acid-Base Reactions
The hydrochloride salt participates in acid-base equilibria:
-
Reagents : Strong bases (e.g., NaOH).
-
Conditions : Aqueous solutions.
-
Products : Free base (1-Cyclopropylpiperazine) upon neutralization.
This property is critical for purification and further functionalization .
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopropylpiperazine dihydrochloride has been investigated for its potential as a lead compound in drug development targeting various neurological disorders. The piperazine scaffold is prevalent in many pharmaceuticals, particularly those acting on the central nervous system (CNS).
Potential Therapeutic Areas
- Anxiolytics and Antidepressants : Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The cyclopropyl moiety may enhance receptor binding affinity, potentially leading to improved efficacy in treating mood disorders.
- Antipsychotics : Similar compounds have shown promise in the treatment of psychotic disorders, suggesting that this compound may also exhibit antipsychotic effects.
Pharmacological Insights
Recent studies have highlighted the pharmacological activities associated with this compound:
- Receptor Interactions : Research indicates that compounds with similar structures interact with serotonin and dopamine receptors, which are critical targets for mood disorder treatments . Understanding these interactions can guide further development of this compound for therapeutic use.
Case Study 1: Inhibition of Histamine H3 Receptors
A study demonstrated that derivatives of piperazine, including this compound, showed significant activity as histamine H3 receptor antagonists. This action can play a role in modulating neurotransmitter release and has implications for treating cognitive disorders .
Case Study 2: Antitumor Activity
Research has also explored the potential of piperazine derivatives in cancer therapy. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer models. One study indicated that certain piperazine derivatives exhibited strong antiproliferative effects against ovarian cancer cell lines, suggesting a pathway for developing new cancer therapies .
Data Table: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Cyclopropyl group, basic piperazine | Potential CNS activity; receptor binding interactions |
1-Cyclopropylpiperazine | Cyclopropyl group | Lacks hydrochloride; different solubility profile |
4-Cyclopropylpiperidine | Cyclopropyl group on piperidine ring | More saturated structure; distinct pharmacology |
N-cyclropyldiphenylmethanamine | Cyclopropyl connected to diphenyl | Used in antidepressants; different therapeutic profile |
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperazine dihydrochloride involves its role as a selective serotonin reuptake inhibitor. It increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells . This action enhances serotonin signaling, which can improve mood and alleviate symptoms of depression. The molecular targets include serotonin transporters and various serotonin receptors .
Comparison with Similar Compounds
1-Cyclopropylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
What sets this compound apart is its specific action as an SSRI, which is not a common feature among all piperazine derivatives .
Biological Activity
1-Cyclopropylpiperazine dihydrochloride (1-CPP) is a piperazine derivative that has garnered interest for its potential biological activities. This compound is primarily recognized for its role in pharmacological research and as a biochemical probe. Below, we explore the biological activity of 1-CPP, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C7H14N2
- Molecular Weight : 126.2 g/mol
- CAS Number : 20327-23-5
The precise mechanism of action of 1-Cyclopropylpiperazine is not fully elucidated. However, it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions may lead to conformational changes in target proteins or enzymes, influencing their activity.
Potential Targets
- Receptors : 1-CPP may interact with neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzymes : It has been suggested that this compound could serve as a biochemical probe to study enzyme mechanisms due to its structural properties.
Pharmacokinetics
The pharmacokinetic profile of 1-CPP indicates favorable bioavailability characteristics:
- Absorption : Compounds with molecular weights below 500 g/mol typically exhibit good absorption; thus, 1-CPP is expected to be well-absorbed.
- Distribution : Limited data exists on the distribution of 1-CPP in vivo, but its chemical structure suggests it may cross biological membranes effectively.
- Metabolism and Excretion : Detailed metabolic pathways remain to be elucidated; however, studies on similar piperazine derivatives indicate potential pathways involving cytochrome P450 enzymes.
In Vitro Studies
Research has indicated that piperazine derivatives, including 1-CPP, exhibit a broad spectrum of biological activities. For instance:
- Antiviral Activity : Some studies have explored the antiviral properties of related compounds against various viruses, suggesting that modifications in the piperazine structure can enhance activity.
Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
---|---|---|---|
C8 | 56.8 | 53.3 | 55.3 |
C16 | 53.3 | 56.1 | 56.1 |
C18 | 55.3 | 60.0 | 60.0 |
This table illustrates the comparative effectiveness of different piperazine derivatives, indicating potential therapeutic applications for compounds similar to 1-CPP .
Case Studies
A notable study highlighted the use of piperazine derivatives in targeting specific viral infections, demonstrating significant protective effects compared to control agents . The findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclopropylpiperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis of piperazine dihydrochloride derivatives typically involves nucleophilic substitution or coupling reactions. For example, cyclopropyl groups can be introduced via alkylation of piperazine using cyclopropyl halides or epoxides under alkaline conditions (e.g., NaHCO₃ or K₂CO₃) . Subsequent treatment with HCl gas or concentrated hydrochloric acid yields the dihydrochloride salt. Reaction optimization should focus on temperature (40–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometry to minimize byproducts like N-oxide derivatives .
Q. How should this compound be purified and characterized to ensure high purity?
- Methodology : Recrystallization from ethanol/water mixtures is commonly used to purify dihydrochloride salts. Characterization involves:
- HPLC/LC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and assess purity (>98%).
- TLC : Using silica gel plates with a mobile phase of CH₂Cl₂:MeOH (9:1) and visualization under UV or iodine vapor .
- ¹H/¹³C NMR : To verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and piperazine backbone integrity .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodology : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, as piperazine derivatives may undergo photolytic decomposition. Regular stability testing via accelerated aging studies (40°C/75% RH for 6 months) is recommended to monitor impurity profiles .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the reactivity of this compound in ring-opening or cross-coupling reactions?
- Methodology : The cyclopropyl group’s strain energy (≈27 kcal/mol) enhances susceptibility to ring-opening under acidic or oxidative conditions. For example:
- Acid-Catalyzed Ring-Opening : In HCl/EtOH, the cyclopropane ring may cleave to form allylic intermediates, detectable via GC-MS .
- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires careful control of pH (<7) to avoid protonation of the piperazine nitrogen, which deactivates the catalyst .
Q. What strategies can resolve contradictions in reported bioactivity data for 1-Cyclopropylpiperazine derivatives?
- Methodology : Discrepancies often arise from variations in assay conditions. Standardize protocols by:
- Receptor Binding Assays : Use radioligands (e.g., ³H-labeled compounds) to quantify affinity for serotonin/dopamine receptors, controlling for ionic strength (e.g., 150 mM NaCl) and pH (7.4) .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to assess CYP450-mediated interactions .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to GPCRs (e.g., 5-HT₆ receptors). Parameters: force field = OPLS3e, grid size = 25 ų .
- QSAR Analysis : Correlate cyclopropyl ring topology (e.g., bond angles, dipole moments) with IC₅₀ values using descriptors like AlogP and topological polar surface area (TPSA) .
Q. Safety and Environmental Considerations
Q. What are the key ecological risks of this compound, and how can its environmental mobility be mitigated?
- Methodology : While ecotoxicity data are limited, analog studies (e.g., piperazine derivatives) suggest moderate aquatic toxicity (LC₅₀ = 10–100 mg/L for Daphnia magna). Mitigation strategies include:
- Adsorption Studies : Test affinity for activated charcoal or bentonite clay to assess soil mobility .
- Biodegradation Screening : Use OECD 301F assays to evaluate microbial degradation in wastewater .
Q. Analytical Challenges
Q. How can researchers differentiate this compound from its synthetic byproducts or degradation products?
- Methodology :
Properties
IUPAC Name |
1-cyclopropylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNSFSTSJWJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611447 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139256-79-4 | |
Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.